molecular formula C23H32O B14278820 1,1'-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene CAS No. 164802-26-0

1,1'-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene

Cat. No.: B14278820
CAS No.: 164802-26-0
M. Wt: 324.5 g/mol
InChI Key: YJWPJVVDURTHDA-UHFFFAOYSA-N
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Description

1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene is an organic compound with the molecular formula C({23})H({32})O This compound features a central hexane backbone substituted with methoxy and tetramethyl groups, flanked by two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene typically involves the following steps:

  • Formation of the Central Hexane Backbone: : The central hexane backbone can be synthesized through a series of alkylation reactions. Starting with a suitable hexane derivative, methyl groups are introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst such as aluminum chloride.

  • Introduction of Methoxy Groups: : The methoxy groups are introduced through nucleophilic substitution reactions. Methanol can be used as the nucleophile in the presence of a strong base like sodium hydride to replace halide leaving groups on the hexane backbone.

  • Attachment of Benzene Rings: : The final step involves the attachment of benzene rings to the hexane backbone. This can be achieved through a coupling reaction, such as a Suzuki coupling, where phenylboronic acid reacts with a halogenated hexane derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzene rings can be hydrogenated to form cyclohexane derivatives using hydrogen gas and a metal catalyst such as palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying the interactions of methoxy and methyl groups with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s lipophilicity and ability to cross biological membranes, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1-Methoxy-3,3,5,5-tetramethylbutane-1,1-diyl)dibenzene: Similar structure but with a shorter central backbone.

    1,1’-(1-Methoxy-3,3,5,5-tetramethylpentane-1,1-diyl)dibenzene: Similar structure with a pentane backbone.

    1,1’-(1-Methoxy-3,3,5,5-tetramethylheptane-1,1-diyl)dibenzene: Similar structure with a heptane backbone.

Uniqueness

1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene is unique due to its specific hexane backbone length and the presence of both methoxy and tetramethyl groups, which confer distinct chemical and physical properties

This detailed overview provides a comprehensive understanding of 1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

164802-26-0

Molecular Formula

C23H32O

Molecular Weight

324.5 g/mol

IUPAC Name

(1-methoxy-3,3,5,5-tetramethyl-1-phenylhexyl)benzene

InChI

InChI=1S/C23H32O/c1-21(2,3)17-22(4,5)18-23(24-6,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,17-18H2,1-6H3

InChI Key

YJWPJVVDURTHDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC

Origin of Product

United States

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